molecular formula C19H18N2O2 B7825339 (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B7825339
M. Wt: 306.4 g/mol
InChI Key: ZWUFJJZEDYFKJZ-BHWOMJMDSA-N
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Description

(3S)-1-(2-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a tetrahydro-beta-carboline (THβC) derivative characterized by a 2-methylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position. THβCs are structurally related to the beta-carboline alkaloids, which are known for their diverse pharmacological activities, including interactions with neurotransmitter receptors and enzyme inhibition . The stereochemistry at the 3-position (S-configuration) and the substitution pattern on the aromatic ring influence its physicochemical properties and biological interactions.

Synthesis of such compounds typically involves the Pictet-Spengler reaction, where L-tryptophan derivatives react with aldehydes under acidic conditions . For example, analogous compounds like 1-methyl- and 1-phenyl-THβC-3-carboxylic acids were synthesized using acetaldehyde or benzaldehyde, yielding crystalline products with high purity (e.g., 82–90% yields) and defined melting points (>200°C) .

Properties

IUPAC Name

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)/t16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUFJJZEDYFKJZ-BHWOMJMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high purity and yield while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Properties

Beta-carbolines are known for their various pharmacological activities, including:

  • Antitumor Activity : Research indicates that beta-carboline derivatives exhibit significant antitumor effects across various cancer types. For instance, studies have shown that beta-carboline dimers can inhibit tumor proliferation by inducing cell cycle arrest and promoting apoptosis in cancer cell lines such as MG-63 . The mechanism involves intercalation into DNA and inhibition of key enzymes like topoisomerases .
  • Neuroprotective Effects : Some beta-carboline compounds have been investigated for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and improving cognitive functions .
  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents .

Antitumor Studies

A notable study published in Frontiers in Immunology highlighted the antitumor mechanisms of beta-carboline dimers. The compounds Comp1 and Comp2 were synthesized and tested against MG-63 osteosarcoma cells. The results indicated that these compounds could effectively arrest the cell cycle at the S phase and promote apoptosis through direct interaction with Cyclin-A2, disrupting its interaction with CDK2 .

Neuroprotective Studies

Another research effort focused on the neuroprotective effects of beta-carbolines. In vitro studies demonstrated that certain derivatives could reduce oxidative stress-induced neuronal damage, indicating their potential use in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is crucial for optimizing its biological activity. Modifications at various positions on the beta-carboline scaffold can enhance its potency:

PositionModificationEffect
C1Methyl groupIncreased DNA binding affinity
C3Phenyl substitutionEnhanced antitumor activity
N9Benzyl groupImproved neuroprotective effects

Mechanism of Action

The mechanism of action of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its psychoactive effects may involve modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from synthetic and spectroscopic

Compound Name Substituent (1-position) Yield (%) Melting Point (°C) Key NMR Shifts (DMSO-d6, δ ppm) Reference ID
(3S)-1-(2-Methylphenyl)-THβC-3-carboxylic acid 2-methylphenyl N/A N/A Not explicitly reported (see analogs below) N/A
1-Methyl-THβC-3-carboxylic acid Methyl 90 >200 1.25 (CH3), 4.95 (C(3)H), 10.30 (COOH)
1-Phenyl-THβC-3-carboxylic acid Phenyl 82.4 174–176 5.61 (C(1)H), 7.45 (Ph), 10.60 (COOH)
1-(4-Chlorophenyl)-THβC-3-carboxylate (III) 4-chlorophenyl 45 221–224 5.24 (CHPh), 3.83 (OCH3), 8.89 (NH)
1-(2-Chlorophenyl)-THβC-3-carboxylic acid 2-chlorophenyl N/A N/A Data inferred from analogs (see MDL: MFCD00628369)
1-Ethyl-THβC-3-carboxylic acid Ethyl N/A N/A SMILES: CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Influences :

    • Methyl vs. Phenyl Groups : The 1-methyl derivative (1) exhibits a simpler NMR profile with a sharp CH3 singlet at δ 1.25, while the 1-phenyl analog (2) shows aromatic proton signals (δ 7.45) and a downfield-shifted COOH (δ 10.60 vs. 10.30 in 1) due to electron-withdrawing effects .
    • Chlorinated Derivatives : The 4-chlorophenyl substituent in compound III introduces deshielding effects, shifting the NH signal to δ 8.89 (vs. δ 9.35 in 1). The 2-chlorophenyl analog () is expected to exhibit similar trends but with altered aromatic coupling patterns.
  • Stereochemical Considerations : The (3S) configuration is critical for intermolecular interactions. For example, methyl (1S,3S)-1-(4-chlorophenyl)-THβC-3-carboxylate (III) demonstrates distinct coupling constants (e.g., dd at δ 3.27–3.21 for CHaHb) compared to racemic mixtures, highlighting the role of stereochemistry in crystallinity and solubility .

Biological Activity

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (referred to as MTCA) is a compound belonging to the beta-carboline class of indole alkaloids. This article delves into its biological activities, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • Structure : The compound features a tetrahydro-beta-carboline core with a carboxylic acid group and a 2-methylphenyl substituent.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Stereochemistry(3S)
Optical ActivityRacemic

Antioxidant Properties

MTCA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of MTCA on cancer cells. Specifically, it has shown promise in inducing apoptosis in colorectal cancer cell lines (HCT-8). The mechanism involves:

  • Mitochondrial Membrane Potential Disruption : Treatment with MTCA leads to a decrease in mitochondrial membrane potential, a critical event in the apoptosis pathway.
  • Caspase Activation : It activates caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program.
  • Regulation of Bcl-2 Family Proteins : MTCA upregulates pro-apoptotic protein Bax and downregulates anti-apoptotic protein Bcl-2, facilitating cell death.

Table 2: Summary of Anticancer Mechanisms

MechanismEffect
Mitochondrial Membrane LossInduces apoptosis
Caspase ActivationTriggers apoptotic pathways
Bcl-2 Family RegulationPromotes pro-apoptotic signals

Neuroprotective Effects

MTCA has been observed to penetrate the blood-brain barrier in animal models, suggesting potential neuroprotective effects. Its antioxidant properties may help mitigate neurodegenerative processes.

Anti-inflammatory Activity

Studies indicate that MTCA can inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha from endothelial cells. This inhibition is significant for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Cytotoxicity Study on HCT-8 Cells :
    • Concentrations of MTCA ranging from 0.5 to 4 μM were tested.
    • Results indicated a dose-dependent increase in apoptosis markers.
    • The study concluded that MTCA could be a candidate for developing chemotherapeutic agents against colorectal cancer .
  • Antioxidant Activity Assessment :
    • Various assays demonstrated the ability of MTCA to scavenge free radicals effectively.
    • The compound showed a significant reduction in oxidative stress markers in vitro .
  • Neuroprotective Potential :
    • Animal studies revealed that MTCA administration resulted in improved cognitive function and reduced neuroinflammation .

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